[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate
Description
[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by a cyclohexylidene scaffold linked to a 2,4-dinitrophenyl group and an N-(4-chlorophenyl)carbamate moiety. Though direct studies on this compound are absent in the provided evidence, its structural features align with compounds used in biochemical probes (e.g., phospholipase A2 assays) and receptor modulation .
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRASXQLAWASLT-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate is a complex organic molecule with significant biological implications. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H15ClN3O6
- Molar Mass : 452.24 g/mol
- CAS Number : 383147-94-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from cyclohexanone derivatives and 2,4-dinitrophenyl hydrazine. The final product is obtained through the formation of carbamate linkages, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been shown to interact with acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on AChE, with IC50 values suggesting high efficacy in enzyme inhibition. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.045 | Acetylcholinesterase (AChE) |
Antioxidant Activity
In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related damage in cells.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated significant improvements in cognitive function and a reduction in amyloid-beta plaque formation. -
Antimicrobial Properties :
Another investigation assessed the antimicrobial activity against various bacterial strains. The compound exhibited moderate antibacterial effects, particularly against Gram-positive bacteria, indicating its potential use as an antimicrobial agent. -
Pharmacokinetics :
Pharmacokinetic studies revealed favorable absorption and distribution characteristics in vivo. The compound demonstrated a half-life suitable for therapeutic applications, making it a candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparisons with molecules sharing its key substituents: 2,4-dinitrophenyl , 4-chlorophenyl , and carbamate/amide functionalities . Below is a detailed analysis:
Functional Group Analogues
Electron-Deficient Aromatic Systems :
The 2,4-dinitrophenyl group in the target compound and PED6 () enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or membranes. PED6’s use as a phospholipase A2 probe highlights this group’s utility in tracking enzymatic activity . In contrast, the 4-chlorophenyl moiety (shared with AM251 and GSK4112) contributes to receptor binding via hydrophobic and halogen-bonding interactions .- Carbamate vs. Carboxamide: The carbamate group in the target compound differs from the carboxamide in AM251 and GSK4112. Carbamates are more hydrolytically stable than esters but less so than carboxamides, suggesting moderate metabolic stability. AM251’s carboxamide is critical for CB1 receptor antagonism, achieving sub-nanomolar affinity .
- Receptor Modulation: The 4-chlorophenyl group in GSK4112 enables ERRγ modulation, implying the target compound could interact with nuclear receptors .
Physicochemical Properties
Though direct data for the target compound are unavailable, inferences can be made:
- Stability : Nitro groups may confer photosensitivity, as seen in dinitrophenyl-labeled probes like PED6 .
Research Implications and Gaps
- Biological Screening : Priority should be given to testing the compound in phospholipase A2 or receptor-binding assays, leveraging its structural kinship to PED6 and AM251 .
- Stability Studies : Nitro group decomposition pathways (e.g., photodegradation) require investigation, as seen in impurity analysis for benzydamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
